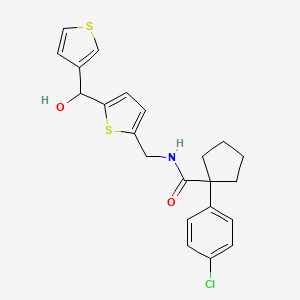

1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

CAS No.: 1797762-79-8

Cat. No.: VC7056499

Molecular Formula: C22H22ClNO2S2

Molecular Weight: 431.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797762-79-8 |

|---|---|

| Molecular Formula | C22H22ClNO2S2 |

| Molecular Weight | 431.99 |

| IUPAC Name | 1-(4-chlorophenyl)-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]cyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C22H22ClNO2S2/c23-17-5-3-16(4-6-17)22(10-1-2-11-22)21(26)24-13-18-7-8-19(28-18)20(25)15-9-12-27-14-15/h3-9,12,14,20,25H,1-2,10-11,13H2,(H,24,26) |

| Standard InChI Key | YMHMHIBXCAALMZ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O |

Introduction

1-(4-chlorophenyl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound with a molecular formula of C22H22ClNO2S2 and a molecular weight of 432.0 g/mol . This compound features a unique combination of structural elements, including a cyclopentane ring, a chlorophenyl group, and thiophene rings, which may contribute to its potential biological activity.

Synthesis and Preparation

The synthesis of such complex organic compounds typically involves multi-step reactions. Common methods may include:

-

Nucleophilic substitution: To introduce the chlorophenyl group.

-

Cross-coupling reactions: To form the thiophene linkages.

-

Amidation reactions: To form the cyclopentanecarboxamide moiety.

The specific conditions for each reaction, such as temperature, solvent, and catalysts, can significantly affect the yield and purity of the final product.

Potential Biological Activity

Compounds with similar structures, featuring thiophene rings and amide linkages, have shown potential in various biological applications, including:

-

Antimicrobial activity: Thiophene derivatives are known for their antimicrobial properties.

-

Pharmacological effects: The presence of a chlorophenyl group may contribute to specific pharmacological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume